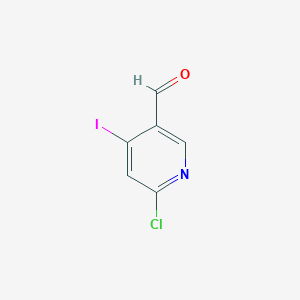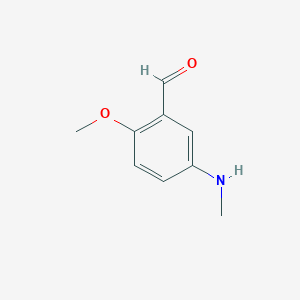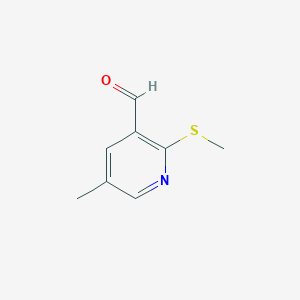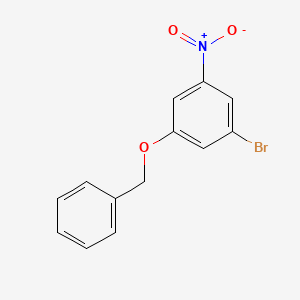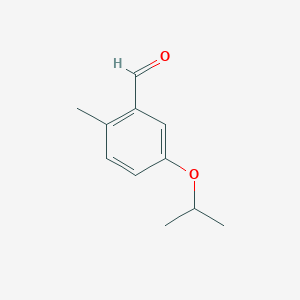
5-Isopropoxy-2-methylbenzaldehyde
概要
説明
5-Isopropoxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . . This compound is used in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-2-methylbenzaldehyde typically involves the alkylation of 2-methylbenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions include:
Temperature: Room temperature to 50°C
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Solvent: Organic solvents like ethanol or ether
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as distillation or recrystallization to achieve high purity levels
化学反応の分析
Types of Reactions:
Oxidation: 5-Isopropoxy-2-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aldehyde group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products:
Oxidation: 5-Isopropoxy-2-methylbenzoic acid
Reduction: 5-Isopropoxy-2-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the substituent used
科学的研究の応用
Chemistry: 5-Isopropoxy-2-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology and Medicine: This compound is investigated for its potential biological activities, including antifungal and antimicrobial properties . It is used in the development of new pharmaceuticals and bioactive compounds.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other fine chemicals. It serves as a building block for various chemical products.
作用機序
The mechanism of action of 5-Isopropoxy-2-methylbenzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular antioxidation systems . This disruption can lead to oxidative stress and inhibition of microbial growth. The molecular targets include enzymes involved in antioxidation pathways, such as superoxide dismutases and glutathione reductase.
類似化合物との比較
2-Methylbenzaldehyde: Lacks the isopropoxy group, making it less hydrophobic.
4-Isopropoxybenzaldehyde: Has the isopropoxy group at the para position, affecting its reactivity and solubility.
5-Isopropoxy-2-hydroxybenzaldehyde: Contains a hydroxyl group, which can form hydrogen bonds and alter its chemical properties.
Uniqueness: 5-Isopropoxy-2-methylbenzaldehyde is unique due to the presence of both the isopropoxy and methyl groups, which influence its reactivity and solubility. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
IUPAC Name |
2-methyl-5-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)10(6-11)7-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARSRZJKEYCAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


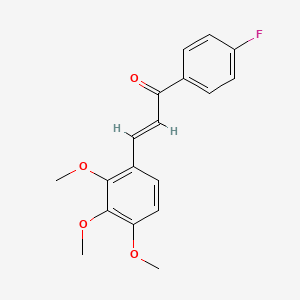
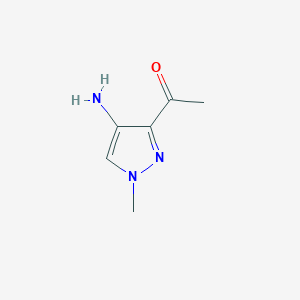
![[4-methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B3096682.png)
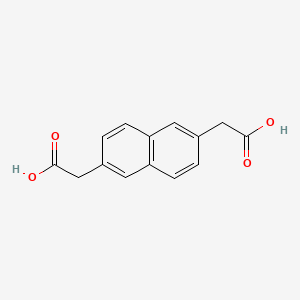
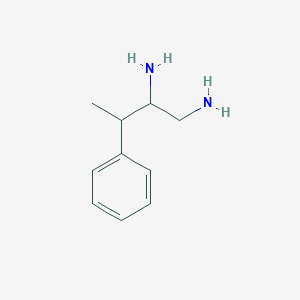
![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)
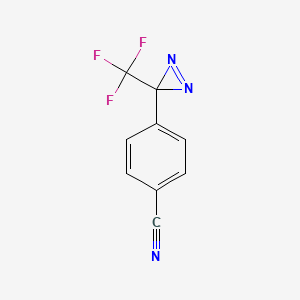
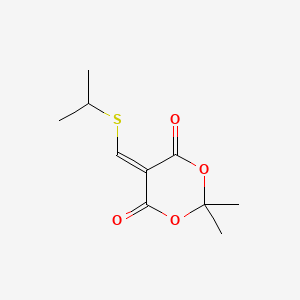
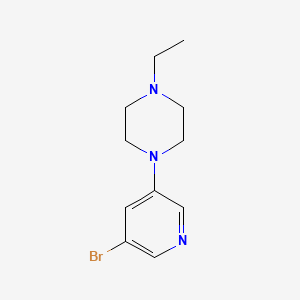
![3-Bromo-7-chloroimidazo[1,2-c]pyrimidine](/img/structure/B3096741.png)
